Enhanced Aqueous Compatibility: Coronen-1-OL vs. Coronene Lipophilicity
The hydroxyl group substitution in Coronen-1-OL results in a calculated XLogP of 3.127, compared to 7.2 for unmodified coronene [1][2]. This ~4-unit decrease in lipophilicity translates to significantly enhanced aqueous compatibility and solubility in polar solvents. While coronene's water solubility is exceptionally low (4.68 × 10⁻⁹ mol/L at 20°C) [3], the presence of a hydrogen-bond donor and acceptor in Coronen-1-OL is expected to increase aqueous solubility by orders of magnitude, though precise experimental data remain unreported.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP: 3.127 |
| Comparator Or Baseline | Coronene (CAS 191-07-1), XLogP: 7.2 |
| Quantified Difference | ΔXLogP = -4.07 |
| Conditions | Computed XLogP3 values from PubChem and vendor databases |
Why This Matters
Lower lipophilicity broadens the compound's utility in aqueous-based biological assays, environmental fate studies, and polar solvent processing where unmodified coronene is essentially unusable.
- [1] PersianHerb. Coronen-1-OL Properties. 2025. View Source
- [2] AngeneChemical. Coronene. 2025. View Source
- [3] Eisenbrand, J.; Baumann, K. Determination of water solubility of coronene, fluoranthene, perylene, picene, tetracene and triphenylene. Z. Lebensm.-Unters. Forsch. 1970, 144, 312-317. View Source
